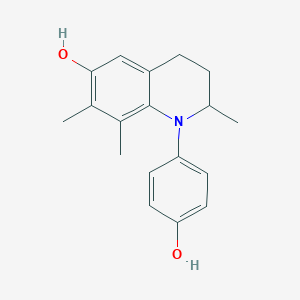
1-(4-Hydroxyphenyl)-2,7,8-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxyphenyl)-2,7,8-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol is a complex organic compound with a unique structure that combines a hydroxyphenyl group with a tetrahydroquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxyphenyl)-2,7,8-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts has been reported as an effective route . The reaction conditions often involve the use of catalysts such as palladium or ruthenium complexes, and the reactions are carried out under mild conditions to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Hydroxyphenyl)-2,7,8-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinoline compounds .
Aplicaciones Científicas De Investigación
1-(4-Hydroxyphenyl)-2,7,8-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of polymers and as an additive in materials science
Mecanismo De Acción
The mechanism of action of 1-(4-Hydroxyphenyl)-2,7,8-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with proteins, while the tetrahydroquinoline core can interact with hydrophobic pockets in enzymes. These interactions can modulate enzyme activity and influence various biochemical pathways .
Comparación Con Compuestos Similares
1-(4-Hydroxyphenyl)-ethanol: Shares the hydroxyphenyl group but lacks the tetrahydroquinoline core.
2,7,8-Trimethylquinoline: Contains the quinoline core but lacks the hydroxyphenyl group.
Uniqueness: 1-(4-Hydroxyphenyl)-2,7,8-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. This combination makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C18H21NO2 |
|---|---|
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
1-(4-hydroxyphenyl)-2,7,8-trimethyl-3,4-dihydro-2H-quinolin-6-ol |
InChI |
InChI=1S/C18H21NO2/c1-11-4-5-14-10-17(21)12(2)13(3)18(14)19(11)15-6-8-16(20)9-7-15/h6-11,20-21H,4-5H2,1-3H3 |
Clave InChI |
XMNFODOLSFBULD-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=CC(=C(C(=C2N1C3=CC=C(C=C3)O)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


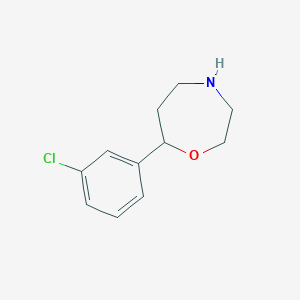

![3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B11714227.png)
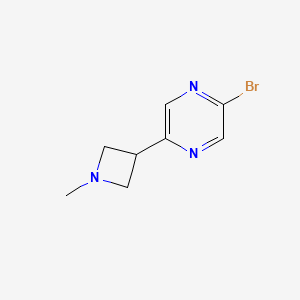
![(3aR,8aR)-8,8-dimethyl-octahydro-2H-furo[3,2-c]azepine](/img/structure/B11714232.png)
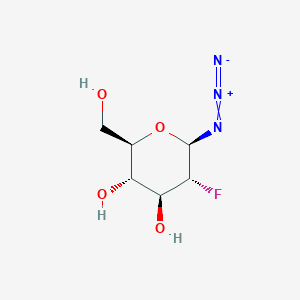
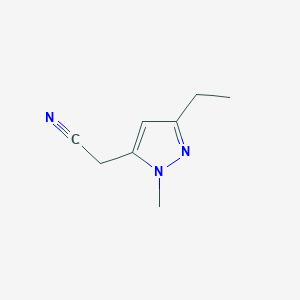
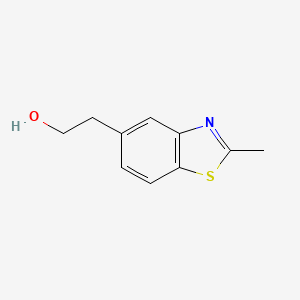
![2-[(2E)-4-oxo-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B11714251.png)
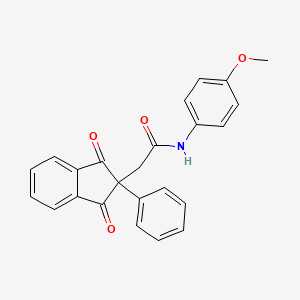
![(3aR,5S,6R,6aR)-5-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B11714256.png)

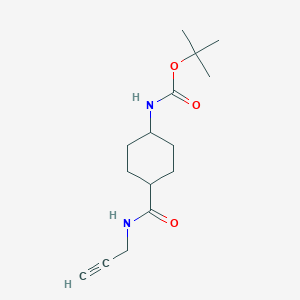
![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(4-methylphenyl)-3-oxopropanenitrile](/img/structure/B11714275.png)
